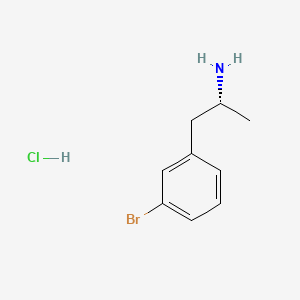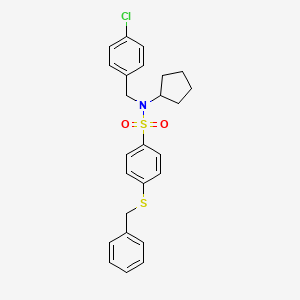
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a benzylthio group, and a chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Introduction of the Chlorobenzyl Group: 4-chlorobenzyl chloride is reacted with an appropriate amine to introduce the chlorobenzyl group.
Cyclopentyl Group Addition: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the sulfonamide and benzylthio groups.
Benzylthiol: Contains the benzylthio group but lacks the sulfonamide and chlorobenzyl groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the sulfonamide and benzylthio groups.
Uniqueness
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C25H26ClNO2S2 |
|---|---|
Poids moléculaire |
472.1 g/mol |
Nom IUPAC |
4-benzylsulfanyl-N-[(4-chlorophenyl)methyl]-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C25H26ClNO2S2/c26-22-12-10-20(11-13-22)18-27(23-8-4-5-9-23)31(28,29)25-16-14-24(15-17-25)30-19-21-6-2-1-3-7-21/h1-3,6-7,10-17,23H,4-5,8-9,18-19H2 |
Clé InChI |
NFBWDAIWZJFWGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



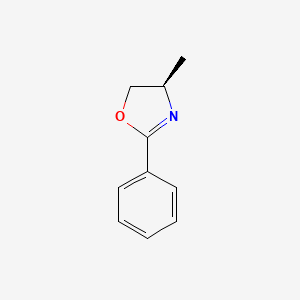
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
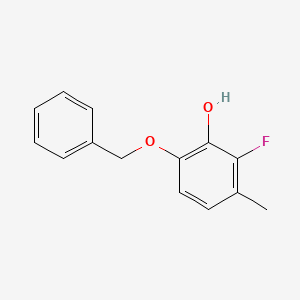
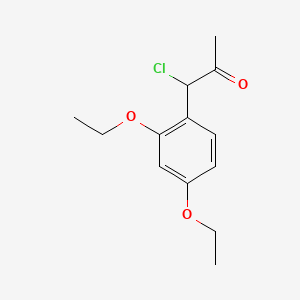
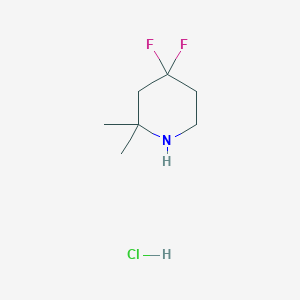
![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
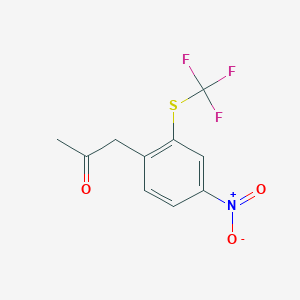

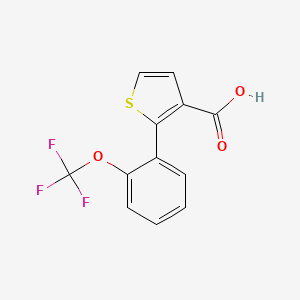
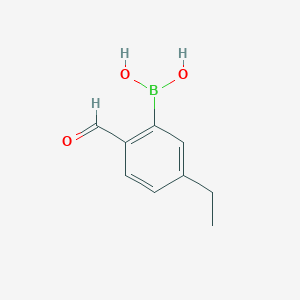
![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
